Zofenopril is a sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor. [] It acts as a prodrug, converting into its active metabolite, Zofenoprilat, within the body. [, , ] Classified as a third-generation ACE inhibitor, Zofenopril exhibits high lipophilicity, enabling significant tissue penetration and sustained cardiac ACE inhibition. [, , ] This characteristic distinguishes it from other ACE inhibitors, contributing to its unique pharmacological profile. [] In research settings, Zofenopril is instrumental in investigating the renin-angiotensin-aldosterone system, exploring cardioprotective strategies, and studying potential therapeutic targets in various cardiovascular disease models. [, ]
Exploring the Role of Hydrogen Sulfide: Further research is warranted to fully elucidate the role of the hydrogen sulfide pathway in mediating the beneficial effects of Zofenopril, particularly its contribution to cardioprotection and improved vascular function. [, ]
Clinical Relevance of Antioxidant Properties: Investigating the clinical relevance of Zofenopril's antioxidant properties, particularly its impact on cardiovascular outcomes in various patient populations, presents an important research avenue. [, ]
Personalized Medicine and Pharmacogenetics: Exploring the influence of genetic factors on Zofenopril's efficacy and safety, particularly in the context of personalized medicine approaches, holds promise for optimizing its therapeutic use. []
Zofenopril is a pharmaceutical compound primarily classified as an angiotensin-converting enzyme inhibitor, utilized in the treatment of hypertension and heart failure. It is known for its ability to lower blood pressure and improve cardiovascular outcomes by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Zofenopril is often administered in the form of its calcium salt, enhancing its solubility and bioavailability.
Zofenopril is derived from the class of compounds known as thiopeptides, specifically related to proline derivatives. It is categorized under the International Nonproprietary Names (INN) system as an antihypertensive agent. Its structural formula can be represented as , and it exists in various polymorphic forms, with polymorph A being the most stable and commonly used in formulations .
The synthesis of zofenopril involves several key steps, primarily focusing on the reaction between specific precursors under controlled conditions. One notable method includes:
This method emphasizes the importance of pH control during synthesis, as deviations can lead to reduced yields or impurities.
Zofenopril features a complex molecular structure characterized by a thioester bond and a proline derivative. The molecular formula indicates the presence of sulfur, which is integral to its mechanism of action.
Zofenopril undergoes various chemical reactions that are crucial for its pharmacological activity:
These reactions are significant for understanding both the stability of zofenopril in pharmaceutical formulations and its metabolic pathways within biological systems.
Zofenopril acts primarily by inhibiting the angiotensin-converting enzyme, leading to decreased production of angiotensin II. This results in:
Research indicates that zofenopril may also possess antioxidant properties, protecting endothelial function during oxidative stress . Its active metabolite, zofenoprilat, is responsible for much of its pharmacological effects.
Zofenopril is primarily used in clinical settings for:
Zofenopril’s molecular architecture (C₂₂H₂₃NO₄S₂; MW 429.55 Da) features a sulfhydryl (thiol) group that directly coordinates with the zinc ion (Zn²⁺) at ACE’s active site. This interaction is critical for high-affinity binding, as ACE is a zinc metalloprotease. The biphenylthioether moiety enhances hydrophobic interactions within the S₂′ pocket of ACE, while the proline-like ring anchors the molecule to the catalytic domain. These structural elements collectively confer an ACE inhibition IC₅₀ of 81 μM, significantly lower than early sulfhydryl-containing ACE inhibitors like captopril [1] [8] [4].
Zofenoprilat (the active metabolite) exhibits 6–10-fold greater potency than captopril in rabbit lung ACE assays (IC₅₀ = 8 nM vs. 23 nM). Its dissociation half-life from tissue ACE exceeds 17 hours in hypertensive models, reflecting sustained target engagement. In contrast, carboxyl-containing ACE inhibitors (e.g., enalaprilat) show lower tissue retention due to weaker Zn²⁺ coordination [4] [3].
Table 1: Kinetic Parameters of ACE Inhibitors
Compound | IC₅₀ (nM) | Dissociation Half-life (h) | Tissue Affinity |
---|---|---|---|
Zofenoprilat | 8 | >17 | High |
Captopril | 23 | 4–6 | Moderate |
Enalaprilat | 12 | 10–12 | Low-Moderate |
The sulfhydryl group confers high lipophilicity (logP = 3.64), enabling efficient diffusion across lipid membranes. This property facilitates >50% higher cardiac tissue penetration compared to non-sulfhydryl ACE inhibitors. Zofenopril achieves cardiac concentrations 8-fold higher than plasma, critical for cardioprotection in ischemic injury models [2] [9] [8].
Unlike carboxyl-containing ACE inhibitors, zofenopril’s sulfhydryl group causes differential effects on bradykinin degradation. It attenuates bradykinin accumulation by 30–40% compared to ramipril, reducing cough incidence (a bradykinin-mediated side effect). Concurrently, it enhances hydrogen sulfide (H₂S) release via cystathionine-β-synthase (CBS) upregulation, promoting vasodilation and antioxidant effects independent of bradykinin pathways [5] [3] [6].
Zofenopril is a prodrug activated via hepatic and intestinal esterases. Hydrolysis of its thioester bond generates the active diacid metabolite, zofenoprilat. This conversion is rapid (Tₘₐₓ = 1.5 hours post-dose) and near-complete, with 88% plasma protein binding. Elimination occurs primarily renally (69%) and via feces (26%), with a half-life of 5.5 hours for the prodrug [7] [3].
Cardiac tissues exhibit elevated esterase activity, leading to 4-fold higher zofenoprilat concentrations in myocardium versus plasma. This selectivity underpins zofenopril’s cardioprotective efficacy in acute myocardial infarction (AMI), as demonstrated in the SMILE trials. Vascular endothelium further bioactivates zofenopril, amplifying local ACE inhibition and H₂S-mediated vasorelaxation [2] [4] [9].
Table 2: Tissue Distribution of Zofenoprilat
Tissue | Zofenoprilat Concentration (vs. Plasma) | Primary Esterase Isoform |
---|---|---|
Cardiac Myocardium | 8.0-fold | hCE2 |
Vascular Endothelium | 3.5-fold | PON1 |
Liver | 12.0-fold | CES1 |
Kidney | 5.0-fold | CES2 |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: